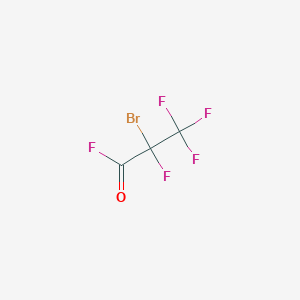

Fluorure de 2-bromo-2,3,3,3-tétrafluoropropanoyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride is a fluorinated organic molecule that is of interest due to its potential applications in various chemical syntheses. The presence of both bromine and fluorine atoms within the same molecule makes it a versatile reagent for introducing fluorine-containing groups into organic compounds, which can significantly alter their physical and chemical properties.

Synthesis Analysis

The synthesis of fluorinated compounds like 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride can involve the use of elemental fluorine or its derivatives. For instance, bromine trifluoride (BrF3) is a reagent that can be used to introduce nucleophilic fluoride ions into organic molecules, which is a key step in the synthesis of compounds with various fluorinated groups . Additionally, the use of zinc-mediated coupling reactions has been demonstrated to be effective in the synthesis of related fluorinated compounds, such as the reaction of benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate with chiral imines to produce α-fluoro-α-(trifluoromethyl)-β-amino esters .

Molecular Structure Analysis

The molecular structure of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride is characterized by the presence of a bromine atom and multiple fluorine atoms attached to a three-carbon chain. The specific arrangement of these halogens can influence the reactivity and stability of the molecule. For example, the BrO(3)F(2)(-) anion, a related bromine(VII) species, exhibits D(3)(h) symmetry and has been studied for its unique structural properties, which include specific Br-O and Br-F bond lengths .

Chemical Reactions Analysis

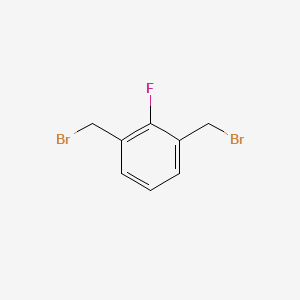

The chemical reactivity of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride is influenced by the presence of the bromine and fluorine atoms. For example, the photocatalytic reaction of 2-bromo-3,3,3-trifluoropropene with N-aryl amino acids involves the activation of the C(sp2)-Br bond, leading to the formation of gem-difluoro vinyl radicals and subsequent radical cyclization to produce tetrahydroquinolines . Additionally, the regioselective fluorination of brominated benzene derivatives with wet tetra-n-butylammonium fluoride (TBAF) demonstrates the potential for selective introduction of fluorine atoms into organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride are influenced by its halogen content. The presence of fluorine atoms can increase the molecule's thermal stability and chemical resistance, making it suitable for various applications. The use of a semi-molten mixture of tetrabutylammonium bromide and an alkali metal fluoride has been found to be an efficient system for the synthesis of organofluorine compounds, indicating the potential for facile fluoride-ion exchange reactions . Copolymerization studies involving fluorinated monomers also provide insights into the reactivity and compatibility of such compounds with other monomers, which can affect their polymerization behavior and the properties of the resulting polymers .

Applications De Recherche Scientifique

Réaction de type aldol stéréosélective

Le 2-bromo-2,3,3,3-tétrafluoropropanamide, un composé similaire au fluorure de 2-bromo-2,3,3,3-tétrafluoropropanoyle, a été utilisé dans des réactions de type aldol hautement stéréosélectives avec divers aldéhydes . Cette réaction, qui est influencée par la triphénylphosphine et une quantité catalytique d'isopropylate de titane(IV) à température ambiante, produit préférentiellement des isomères érythro d'amides α-fluoro-α-(trifluorométhyl)-β-hydroxy .

Agent extincteur

Le 2-bromo-3,3,3-trifluoropropène, un autre composé lié au this compound, trouve une application comme agent extincteur dans les espaces confinés . Cette application est particulièrement importante pour évaluer l'impact environnemental de sa dégradation dans l'environnement atmosphérique .

Synthèse de bromures d'alkyle

Dans un exemple rapporté, le 2-bromo-3,3,3-trifluoropropène (BTP) a été utilisé comme accepteur radicalaire . En utilisant cette stratégie, une variété de bromures d'alkyle trifluorométhylés secondaires ont été synthétisés avec des rendements bons à excellents et une large tolérance de groupe fonctionnel . La praticabilité de ce protocole a été encore démontrée par la diversification de molécules bioactives et la modification directe .

Mécanisme D'action

Target of Action

It’s known that this compound is valuable in synthetic chemistry , suggesting it may interact with a variety of molecular targets depending on the specific reaction context.

Mode of Action

It’s known to be used in various organic synthesis reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions suggest that the compound can act as a versatile reagent in the formation of various fluorinated organic compounds.

Pharmacokinetics

It’s known that the compound has a molecular weight of 22693 , a density of 1.8000 (rough estimate) , and a boiling point of 31 °C . These properties may influence its pharmacokinetic behavior.

Result of Action

As a reagent in organic synthesis, its primary effect is likely the formation of various fluorinated organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride. For instance, its boiling point of 31 °C suggests that it can easily vaporize at room temperature, which could affect its stability and reactivity. Additionally, safety information indicates that it’s corrosive , suggesting that it should be handled with care to prevent harm to the user or the environment.

Propriétés

IUPAC Name |

2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5O/c4-2(6,1(5)10)3(7,8)9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRAJKIIZHDCNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371325 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6129-62-0 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.